molecular formula C14H18N2O3 B11801578 tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11801578
M. Wt: 262.30 g/mol
InChI Key: ZHCYLOSQHWZVSP-UHFFFAOYSA-N
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Description

tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another efficient method reported involves a catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the isoxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety.

Scientific Research Applications

tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl N-(4,6-dimethyl-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C14H18N2O3/c1-8-6-9(2)11-10(7-8)19-16-12(11)15-13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16,17)

InChI Key

ZHCYLOSQHWZVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2NC(=O)OC(C)(C)C)C

Origin of Product

United States

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